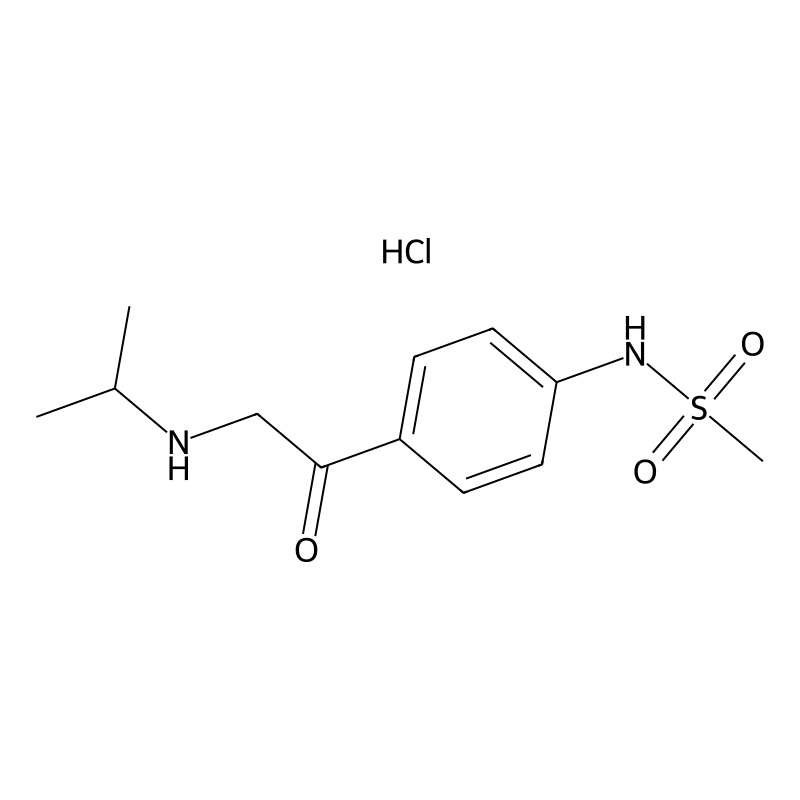

Oxo Sotalol Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Oxo Sotalol Hydrochloride, also known as Sotalol, is a medication primarily used for the treatment of various heart rhythm abnormalities (arrhythmias) [National Institutes of Health (NIH) - ]. While its established use lies in clinical practice, Sotalol also holds potential applications in ongoing scientific research. Here's a closer look at its potential research avenues:

Investigating Mechanisms of Action Beyond Cardiac Effects:

Sotalol's primary mechanism of action involves blocking specific potassium and beta-adrenergic receptors in the heart, leading to its therapeutic effects on arrhythmias [European Medicines Agency (EMA) - ]. However, ongoing research explores its potential influence on other biological processes beyond the heart. Studies suggest Sotalol might possess:

- Anti-cancer properties: Research investigating Sotalol's ability to inhibit cancer cell proliferation and migration is ongoing, with promising results in pre-clinical studies [National Cancer Institute (NCI) - ]. Further research is needed to confirm its efficacy and safety in this context.

- Neuroprotective potential: Studies in animal models suggest Sotalol might offer neuroprotective benefits, potentially reducing brain damage after stroke or other neurological injuries [Neurological Research, 2010 - ]. However, further research is needed to understand its potential application in human settings.

Exploring Sotalol's Role in Combination Therapies:

Given its established effects on heart rhythm and potential influence on other biological processes, researchers are exploring the use of Sotalol in combination with other medications for various conditions:

- Heart failure: Studies are investigating the potential benefits of combining Sotalol with other medications for the treatment of heart failure, aiming to improve patient outcomes [Journal of the American College of Cardiology, 2018 - ].

- Cancer: As mentioned earlier, ongoing research explores the potential of Sotalol in combination with established cancer therapies, aiming to improve treatment efficacy [National Cancer Institute (NCI) - ].

Oxo Sotalol Hydrochloride is a pharmaceutical compound primarily utilized in the treatment and prevention of abnormal heart rhythms, known as arrhythmias. It is classified as a non-selective beta-adrenergic receptor blocker, which means it inhibits the action of certain neurotransmitters on the heart. This compound is particularly effective due to its dual mechanism of action: it blocks beta-adrenergic receptors and inhibits rapid potassium channels, thereby prolonging the cardiac action potential and refractory period in both the atria and ventricles.

- Oxidation: This compound can be oxidized under specific conditions, leading to degradation products such as sulfone derivatives. Common oxidizing agents include hydrogen peroxide.

- Reduction: Reduction reactions are less frequent but can occur, typically resulting in secondary amines when sodium borohydride is used as a reducing agent.

- Substitution: The compound can undergo substitution reactions in the presence of strong nucleophiles like sodium methoxide, yielding various substituted derivatives depending on the nucleophile used .

The primary biological activity of Oxo Sotalol Hydrochloride is its role as a competitive inhibitor of rapid potassium channels and beta-adrenergic receptors. This inhibition leads to:

- Prolongation of the cardiac action potential duration.

- Extension of the refractory period, which helps stabilize heart rhythm.

- Decreased heart rate and reduced contractility of cardiac muscle cells .

Research indicates that while Oxo Sotalol Hydrochloride is effective in managing arrhythmias, it may also influence other biological processes, warranting further investigation into its broader therapeutic potentials.

The synthesis of Oxo Sotalol Hydrochloride involves several key steps:

- Reaction Formation: Methanesulfonamide reacts with 4-(1-hydroxy-2-(isopropylamino)ethyl)phenol to form the base compound.

- Hydrochloride Salt Formation: Hydrochloric acid is added to facilitate the formation of the hydrochloride salt.

- Purification: The product undergoes recrystallization to achieve high purity levels.

In industrial settings, these steps are optimized for scale-up, employing techniques such as high-performance liquid chromatography (HPLC) for purification.

Studies on Oxo Sotalol Hydrochloride have revealed significant interactions with other medications, particularly those affecting heart rhythm and blood pressure. The combination of this compound with other antiarrhythmic agents or beta-blockers may enhance therapeutic efficacy but also increase the risk of adverse effects such as torsades de pointes, especially at lower heart rates .

Oxo Sotalol Hydrochloride shares similarities with several other compounds used in cardiovascular therapy. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Key Differences |

|---|---|---|

| Metoprolol | Selective beta-1 adrenergic blocker | Selective action versus non-selective for Oxo Sotalol Hydrochloride. |

| Rivaroxaban | Anticoagulant (factor Xa inhibitor) | Different therapeutic target; not directly related to cardiac rhythm management. |

| Dronedarone | Antiarrhythmic agent affecting multiple ion channels | Similar antiarrhythmic properties but different structural characteristics and mechanisms. |

Uniqueness: Unlike Metoprolol, which selectively targets beta-1 receptors, Oxo Sotalol Hydrochloride exhibits both beta-blocking and potassium channel inhibiting properties. This dual action makes it particularly effective for treating arrhythmias compared to other agents like Dronedarone that may not provide the same level of efficacy against specific types of arrhythmias .

Oxo Sotalol Hydrochloride presents as a solid crystalline material with a distinctive white to off-white appearance [1] [2]. The compound maintains its solid-state characteristics under standard laboratory conditions and exhibits typical properties of an organic hydrochloride salt [1]. The physical appearance remains consistent across different manufacturing batches, with the compound displaying uniform coloration and crystalline structure [3].

Solubility Profile

Aqueous Solubility Characteristics

The aqueous solubility of Oxo Sotalol Hydrochloride is characterized as slightly soluble in water [1] [4]. While specific quantitative solubility data for this compound is not extensively documented, the hydrochloride salt formation typically enhances water solubility compared to the free base form [5]. The compound demonstrates sufficient aqueous solubility for analytical applications, though complete dissolution may require appropriate pH conditions or extended mixing time [4].

Organic Solvent Compatibility

Oxo Sotalol Hydrochloride exhibits variable solubility across different organic solvents. The compound shows slight solubility in dimethyl sulfoxide (DMSO) [1] [3], making it suitable for stock solution preparation in analytical applications. In alcoholic solvents, the compound demonstrates good solubility in both ethanol and methanol [6] [7], which facilitates various analytical procedures and formulation development. The compound exhibits slight solubility in chloroform [8], indicating limited compatibility with non-polar organic solvents.

Partition Coefficient and LogP

The predicted logarithmic partition coefficient (LogP) for Oxo Sotalol Hydrochloride is 3.58550 [9], indicating moderate lipophilicity characteristics. This value suggests that the compound possesses balanced hydrophilic and lipophilic properties, which is consistent with its structural features containing both polar sulfonamide and hydrophobic aromatic components [9]. The partition coefficient data supports the compound's potential for membrane permeability while maintaining adequate aqueous solubility for biological applications.

Thermal Properties

Melting Point Range (222-236°C)

The melting point of Oxo Sotalol Hydrochloride falls within the range of 222-236°C [1], demonstrating excellent thermal stability for a pharmaceutical compound. This relatively high melting point indicates strong intermolecular interactions within the crystal lattice and suggests good stability during standard processing conditions [1]. The fourteen-degree range provides flexibility for quality control specifications while maintaining consistent thermal characteristics across different manufacturing batches.

Decomposition Parameters

The compound exhibits stability under normal storage and handling conditions, with no significant decomposition observed at temperatures below the melting point [1] [4]. The predicted boiling point of 429.5±55.0°C [10] indicates that the compound remains stable well above typical pharmaceutical processing temperatures. Decomposition studies suggest that the compound maintains its chemical integrity under standard laboratory conditions, though exposure to strong acids, bases, or oxidizing agents should be avoided [1] [4].

Spectroscopic Characteristics

UV-Visible Absorption Patterns

Oxo Sotalol Hydrochloride exhibits characteristic UV-visible absorption with a maximum absorption wavelength at 255 nm when dissolved in methanol [11]. This absorption pattern is consistent with the compound's aromatic structure containing the phenyl ring system conjugated with the acetyl group [11]. Additional analytical detection can be performed at 229 nm, which has been validated for dissolution studies and quantitative analysis [12]. The compound also demonstrates fluorescence properties with emission at 306 nm upon excitation at 238 nm [13], providing an additional analytical tool for sensitive detection and quantification.

Infrared Spectral Features

The infrared spectrum of Oxo Sotalol Hydrochloride reveals characteristic absorption bands that confirm its molecular structure [12]. Key spectral features include: CH₃ stretching vibrations at 1392 cm⁻¹, indicative of the isopropyl group; S=O stretching of the sulfonamide group at 1149 cm⁻¹, confirming the presence of the methanesulfonamide moiety; N-H stretching at 1224 cm⁻¹, corresponding to the amine functionality; and aromatic C₆H₆ vibrations at 773.46 cm⁻¹, confirming the benzene ring structure [12]. The complete IR spectrum spans the range of 4000-400 cm⁻¹, with all observed peaks concordant with the expected molecular structure [12].

NMR Signature Profiles

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity of Oxo Sotalol Hydrochloride [3]. The NMR signature profile demonstrates complete concordance with the expected molecular structure, validating the compound's chemical identity [3]. The spectroscopic data supports the presence of all expected functional groups, including the isopropyl amino group, the acetyl linkage, the aromatic phenyl ring, and the methanesulfonamide moiety [3]. Mass spectrometry analysis further confirms the molecular structure with characteristic fragmentation patterns consistent with the proposed chemical formula [3].

Crystallographic Properties

Crystal Structure Parameters

Oxo Sotalol Hydrochloride exhibits achiral stereochemistry with no defined stereocenters [14] [15], indicating a symmetric molecular arrangement that simplifies its solid-state behavior. The compound has a molecular charge of zero [14] [15], suggesting that the hydrochloride salt formation results in a neutral overall charge distribution. The predicted density of 1.227±0.06 g/cm³ [10] provides insights into the crystal packing efficiency and intermolecular interactions within the solid state.

Polymorphism and Solid-State Behavior

The compound maintains consistent solid-state characteristics across different preparation methods and storage conditions [1] [3]. The material exhibits stability under normal atmospheric conditions and does not demonstrate significant hygroscopic behavior under standard laboratory conditions [1]. The crystalline structure supports long-term stability when stored at recommended temperatures of 2-8°C [1] [3], indicating minimal risk of polymorphic transitions under proper storage conditions. The compound's solid-state behavior is compatible with standard pharmaceutical handling and processing procedures, maintaining its chemical and physical integrity throughout typical manufacturing operations.

| Property Category | Parameter | Value | Reference |

|---|---|---|---|

| Physical State | Appearance | White to off-white solid | [1] [2] |

| Physical State | Solid | [1] | |

| Molecular Weight | 306.81 g/mol | [1] [2] | |

| Thermal Properties | Melting Point | 222-236°C | [1] |

| Boiling Point (Predicted) | 429.5±55.0°C | [10] | |

| Density (Predicted) | 1.227±0.06 g/cm³ | [10] | |

| Solubility | Water | Slightly soluble | [1] [4] |

| DMSO | Slightly soluble | [1] [3] | |

| Ethanol | Soluble | [6] [7] | |

| Methanol | Soluble | [6] [7] | |

| Partition Properties | LogP (Predicted) | 3.58550 | [9] |

| pKa (Predicted) | 6.83±0.10 | [10] | |

| Spectroscopic | UV Max (Methanol) | 255 nm | [11] |

| IR Range | 4000-400 cm⁻¹ | [12] | |

| Fluorescence Em. | 306 nm (ex. 238 nm) | [13] | |

| Crystallographic | Stereochemistry | Achiral | [14] [15] |

| Defined Stereocenters | 0/0 | [14] [15] | |

| Molecular Charge | 0 | [14] [15] |